Product packaging for Sitagliptin Triazecine Analog-D4(Cat. No.:)

Sitagliptin Triazecine Analog-D4

Cat. No.: B1162089
M. Wt: 425.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Sitagliptin (B1680988) as a Pharmaceutical Entity

Sitagliptin is an oral anti-diabetic medication used for the treatment of type 2 diabetes. wikipedia.org It belongs to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. wikipedia.orgdrugbank.com The primary mechanism of action of sitagliptin involves inhibiting the DPP-4 enzyme, which is responsible for the breakdown of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). wikipedia.orgdroracle.aidrugs.com By blocking this enzyme, sitagliptin increases the levels of active incretins, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. drugs.comnih.gov This ultimately leads to improved glycemic control. droracle.ai

Sitagliptin has been shown to effectively lower HbA1c, as well as fasting and postprandial glucose levels. nih.gov It can be used as a monotherapy or in combination with other antidiabetic agents. wikipedia.orgnih.gov

Importance of Impurity and Stable Isotope Research in Pharmaceutical Sciences

The study of impurities and the use of stable isotope-labeled compounds are critical aspects of pharmaceutical sciences, ensuring the quality, safety, and efficacy of drug products. gmpinsiders.com

Pharmaceutical Impurities:

Impurities are unwanted chemicals that can be present in active pharmaceutical ingredients (APIs) or finished drug products. gmpinsiders.com They can originate from various sources, including raw materials, manufacturing processes, side reactions, or degradation of the drug substance over time. adventchembio.commoravek.com The presence of impurities, even in small amounts, can potentially impact the therapeutic effect, stability, and safety of a medication. adventchembio.com Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, quantification, and control of impurities in pharmaceuticals. gmpinsiders.com

There are several types of impurities:

Organic impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. moravek.com

Inorganic impurities: These may include reagents, heavy metals, or residual metals from the manufacturing process. moravek.com

Residual solvents: These are organic volatile chemicals used during the synthesis and purification processes. moravek.com

Stable Isotope-Labeled Internal Standards:

Stable isotope-labeled (SIL) internal standards are compounds where one or more atoms have been replaced with their non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comcrimsonpublishers.com These labeled compounds are chemically identical to the unlabeled analyte but have a higher mass. acanthusresearch.com This property makes them ideal for use as internal standards in quantitative analytical techniques like liquid chromatography-mass spectrometry (LC-MS). crimsonpublishers.com

The use of SIL internal standards is crucial for:

Accuracy and Precision: They help to correct for variations in sample preparation, extraction, and instrument response, leading to more accurate and precise measurements. crimsonpublishers.commusechem.comnih.gov

Matrix Effect Compensation: In complex biological samples like plasma or urine, other components can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. SIL internal standards, which are affected by the matrix in the same way as the analyte, can effectively compensate for these effects. acanthusresearch.comwaters.com

Method Validation: They are essential for validating the robustness and reliability of analytical methods. musechem.com

Contextualization of Sitagliptin Triazecine Analog-D4 within Pharmaceutical Research

This compound is a stable isotope-labeled analog of a potential impurity of Sitagliptin, known as Sitagliptin Triazecine Analog. nih.govclearsynth.com The "-D4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. nih.govbioorganics.biz

This specific compound serves a critical role in the analytical testing of sitagliptin. It is primarily used as an internal standard in sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of the corresponding unlabeled impurity, Sitagliptin Triazecine Analog, in sitagliptin drug substances and products. nih.govrsc.org The ability to accurately measure the levels of potential impurities is a fundamental requirement for ensuring the quality and safety of the final pharmaceutical product. bepls.comresearchgate.net

The chemical properties of this compound are presented in the table below:

PropertyValueSource
Molecular Formula C₁₆H₉D₄F₆N₅O₂ bioorganics.biz
Molecular Weight 425.32 g/mol nih.govclearsynth.comalfa-chemistry.com
IUPAC Name 5,5,6,6-tetradeuterio-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-7,9,10,11-tetrahydro- nih.govgmpinsiders.comadventchembio.comtriazolo[3,4-c] gmpinsiders.comadventchembio.comnih.govtriazecine-8,12-dione nih.gov
Synonyms 10-(2,4,5-Trifluorobenzyl)-3-(trifluoromethyl)-6,7,10,11-tetrahydro- nih.govgmpinsiders.comadventchembio.comtriazolo[3,4-c] gmpinsiders.comadventchembio.comnih.govtriazecine-8,12(5H,9H)-dione-D4 clearsynth.combioorganics.biz

Table of Compounds

Properties

Molecular Formula

C₁₆H₉D₄F₆N₅O₂

Molecular Weight

425.32

Synonyms

10-(2,4,5-Trifluorobenzyl)-3-(trifluoromethyl)-6,7,10,11-tetrahydro-[1,2,4]triazolo[3,4-c][1,4,7]triazecine-8,12(5H,9H)-dione-D4

Origin of Product

United States

Ii. Nomenclature and Definitive Structural Characterization of Sitagliptin Triazecine Analog D4

Systematic IUPAC Nomenclature and Isomeric Forms

The systematic IUPAC name for Sitagliptin (B1680988) Triazecine Analog-D4 is 5,5,6,6-tetradeuterio-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-7,9,10,11-tetrahydro- scbt.comneugenlabs.comnih.govtriazolo[3,4-c] scbt.comnih.govnih.govtriazecine-8,12-dione. scbt.com This name precisely describes the complex heterocyclic structure, including the fused triazolo-triazecine ring system and the substituted phenylmethyl group.

The non-deuterated counterpart is known by several synonyms, including Sitagliptin Triazecine Analog, Sitagliptin FP Impurity B, and 10-(2,4,5-Trifluorobenzyl)-3-(trifluoromethyl)-6,7,10,11-tetrahydro- scbt.comneugenlabs.comnih.govtriazolo[3,4-c] scbt.comnih.govnih.govtriazecine-8,12(5H,9H)-dione. veeprho.comnaarini.com The compound is also available in its racemic form. nih.gov

Table 1: Chemical Identifiers for Sitagliptin Triazecine Analog

IdentifierValue
IUPAC Name (D4 Analog) 5,5,6,6-tetradeuterio-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-7,9,10,11-tetrahydro- scbt.comneugenlabs.comnih.govtriazolo[3,4-c] scbt.comnih.govnih.govtriazecine-8,12-dione scbt.com
CAS Number (Non-deuterated) 2088771-61-1 neugenlabs.comveeprho.com
Molecular Formula (D4 Analog) C16H9D4F6N5O2 clearsynth.com
Molecular Weight (D4 Analog) 425.32 g/mol clearsynth.com
Molecular Formula (Non-deuterated) C16H13F6N5O2 neugenlabs.com
Molecular Weight (Non-deuterated) 421.30 g/mol neugenlabs.com

Characterization of Deuterium (B1214612) Labeling (D4) and Positional Isomerism

The "D4" designation in Sitagliptin Triazecine Analog-D4 signifies the presence of four deuterium atoms, which are stable isotopes of hydrogen. The IUPAC name specifies the location of these deuterium atoms at the 5 and 6 positions of the triazecine ring. scbt.com This isotopic labeling is intentionally introduced for use in various research applications, such as in mass spectrometry-based studies where the mass difference allows it to be used as an internal standard.

The positional isomerism of the deuterium labels is critical to the compound's definition. The labeling at positions 5 and 6 is a key characteristic that distinguishes this specific analog.

Structural Relationship and Deviation from Parent Sitagliptin

This compound, as its name suggests, is structurally related to sitagliptin but with a significant deviation in its core heterocyclic system. While sitagliptin features a piperazine (B1678402) ring, this analog possesses a larger, more complex triazecine ring system. scbt.comgoogle.com A triazecine is a ten-membered heterocyclic ring containing three nitrogen atoms.

This structural alteration results from a different synthetic pathway or a side reaction during the synthesis of sitagliptin, leading to its classification as a process impurity. veeprho.com The formation of such impurities is a critical consideration in pharmaceutical manufacturing, and their characterization is essential for quality control. A patent describing the synthesis of sitagliptin impurities outlines a multi-step process involving reduction, oxidation, and condensation reactions that can lead to such structurally related compounds. google.com

Spectroscopic Fingerprinting for Research Purity and Identity

The confirmation of the chemical structure and the assessment of the purity of this compound are accomplished through a suite of spectroscopic techniques. While full, detailed public spectra are not always available, commercial suppliers of this research compound provide a Certificate of Analysis (CoA) that includes data from several of these methods. veeprho.com

Key spectroscopic techniques used for characterization include:

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any other impurities. veeprho.com

Mass Spectrometry (MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound, and high-resolution mass spectrometry can verify the elemental composition. veeprho.com For the D4 analog, the mass spectrum will show a molecular ion peak corresponding to its higher mass due to the deuterium atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed information about the hydrogen atoms in the molecule, confirming the structure and the absence of proton signals at the deuterated positions. veeprho.com

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. veeprho.com

More advanced NMR techniques such as ¹³C NMR, COSY, HSQC, and HMBC may also be used for a complete structural elucidation. veeprho.com This comprehensive spectroscopic analysis provides a unique "fingerprint" of the molecule, ensuring its identity and purity for research purposes.

Iii. Synthetic Strategies and Mechanisms of Formation

Chemical Synthesis Pathways for Sitagliptin (B1680988) Triazecine Analogs

The deliberate synthesis of Sitagliptin triazecine analogs, including their deuterated forms, is crucial for obtaining reference standards for impurity profiling. synthinkchemicals.comallmpus.com These synthetic routes are designed to be efficient and provide the target compounds with high purity. google.com

The creation of deuterated triazecine scaffolds from basic starting materials, known as de novo synthesis, allows for the precise placement of deuterium (B1214612) atoms. This is invaluable for metabolic and pharmacokinetic studies. A common strategy involves the coupling of a deuterated β-amino acid fragment with a heterocyclic fragment. researchgate.net The synthesis can be challenging due to the difficulty in preparing the optically pure deuterated precursors. researchgate.net

A generalized synthetic approach might involve the following steps:

Preparation of a deuterated precursor: This could involve the reduction of a suitable starting material like 2,4,5-trifluoro-phenylacetic acid, followed by oxidation and a Knoevenagel condensation reaction. google.com

Coupling Reaction: The deuterated fragment is then condensed with 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govijpsr.comnih.govtriazolo[4,3-a]pyrazine hydrochloride to form the triazecine ring. google.com

The selection of reagents and reaction conditions is critical to ensure the desired deuterated product is obtained with high yield and purity. google.com

The synthesis of process-related impurities, such as the Sitagliptin Triazecine Analog, is often necessary for their characterization and to develop methods for their control during drug manufacturing. researchgate.net These syntheses can be complex and require careful optimization of reaction conditions to achieve the desired product and minimize the formation of other byproducts. nih.gov

One approach involves a three-step synthesis starting with the cobalt-catalyzed cross-coupling of 1-bromo-2,4,5-trifluorobenzene (B152817) and methyl 4-bromocrotonate. nih.gov This is followed by hydrolysis of the resulting ester. The choice of base for the hydrolysis step is critical, as it can influence regio-isomerization. nih.gov The final step is the formation of an amide bond with 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govijpsr.comnih.govtriazolo[4,3-a]pyrazine. nih.gov Extensive screening of coupling reagents, bases, and solvents is often required to optimize the yield and purity of the final product. nih.gov

Parameter Condition/Reagent Observation Reference
Coupling Reagent (COCl)2/Et3N in THFEfficient amide bond formation nih.gov
Alternative Coupling EDC/NMM/(DMAP or HOBt) in DMFEfficient amide bond formation nih.gov
Base Selection NMM or Et3NCan lead to regio-isomerization nih.gov
Solvent Deuterated DMF or THFUsed for NMR studies of regio-isomerization nih.gov

Degradation Pathways Leading to Triazecine Ring Formation

The formation of triazecine analogs can also occur through the degradation of Sitagliptin under certain conditions. Understanding these degradation pathways is essential for ensuring the stability and quality of the drug product.

Forced degradation studies are conducted to identify the conditions under which degradation products are formed. Sitagliptin has been shown to degrade under strongly acidic, alkaline, and oxidative conditions. nih.gov The degradation is accelerated by high temperature and high humidity. nih.gov

Studies have shown that in the presence of strong acids (e.g., 2 M HCl) and strong bases (e.g., 2 M NaOH), significant degradation of Sitagliptin occurs. nih.govufrgs.br The primary degradation products identified under acidic conditions are 3-(trifluoromethyl)-5,6,7,8-tetrahydro nih.govijpsr.comnih.govtriazolo[4,3-a]pyrazine and (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. ufrgs.brufrgs.br

Stress Condition Observation Reference
Strong Acid (2 M HCl)High degradation nih.govufrgs.br
Strong Base (2 M NaOH)High degradation nih.gov
Oxidative MediaHigh degradation nih.gov
High Temperature/HumidityAccelerated degradation nih.gov

The formation of the triazecine ring from Sitagliptin likely involves a rearrangement of the parent molecule. While the exact mechanism for the formation of the specific "Sitagliptin Triazecine Analog-D4" is not detailed in the provided search results, the degradation of Sitagliptin involves the cleavage of the amide bond. ufrgs.br This cleavage results in the formation of the triazolopyrazine moiety and the butanoic acid derivative. ufrgs.brnih.gov It is plausible that under specific conditions, these or related degradation products could undergo further reactions to form the more complex triazecine ring structure.

NMR studies conducted in deuterated solvents like deuterated dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) have been instrumental in understanding the regio-isomerization of intermediates in the synthesis of Sitagliptin analogs. nih.gov These studies have shown that certain intermediates can undergo regio-isomerization in the presence of organic bases like N-methylmorpholine (NMM) or triethylamine (B128534) (Et3N). nih.gov This isomerization can occur at both 0 °C and room temperature, leading to an equilibrium mixture of regio-isomers. nih.gov The ratio of these isomers can be influenced by the solvent and the base used. nih.gov

Solvent Base Temperature Equilibrium Ratio (isomer 1:isomer 2) Reference
Deuterated DMFNMM or Et3NRoom Temperature1:4 nih.gov
Deuterated THFNMM or Et3NRoom Temperature1:6.14 nih.gov

Iv. Advanced Analytical Methodologies and Research Applications

Development and Validation of Quantitative Analytical Methods

The development of reliable analytical methods is paramount for the study of pharmaceuticals. For sitagliptin (B1680988), this involves creating and validating highly sensitive and specific assays where its deuterated analog plays a key role.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone technique for the quantification of sitagliptin in various matrices. zenodo.org The development of these methods involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic separation is typically achieved on a reverse-phase C18 column. journaljpri.comjaper.in Method development focuses on selecting a mobile phase that provides sharp, well-resolved peaks for both sitagliptin and its internal standard, Sitagliptin Triazecine Analog-D4. A common mobile phase composition includes an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component with a modifier such as formic acid to ensure efficient ionization. journaljpri.comnih.govnih.gov

For detection, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which offers exceptional specificity and sensitivity. journaljpri.comnih.gov In this mode, specific precursor-to-product ion transitions are monitored for both the analyte (sitagliptin) and the deuterated internal standard. For sitagliptin, a common transition is m/z 408.1 → 235.0. journaljpri.com The corresponding transition for this compound would be monitored at a higher mass-to-charge ratio (m/z 412.1) due to the four deuterium (B1214612) atoms, allowing the instrument to distinguish between the analyte and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its application is generally restricted to compounds that are thermally stable and volatile. Sitagliptin and its analogs are complex, non-volatile pharmaceutical compounds. scielo.br Consequently, GC-MS is not a suitable method for their direct analysis without extensive derivatization to increase volatility, a process which can introduce complexity and potential sources of error. Therefore, analytical methods reported in the literature for sitagliptin quantification rely on liquid chromatography-based techniques. zenodo.orgmdpi.com

Once an LC-MS/MS method is developed, it must be rigorously validated to ensure its reliability for research and quality control purposes, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). journaljpri.comresearchgate.net Method validation confirms that the analytical procedure is suitable for its intended purpose.

Selectivity: This is established by analyzing blank matrix samples (e.g., plasma, urine) to confirm that no endogenous components interfere with the detection of sitagliptin or its D4-analog internal standard. nih.gov

Linearity: The linearity of the method is assessed by preparing calibration curves over a specified concentration range. nih.gov The response (peak area ratio of analyte to internal standard) must be proportional to the concentration of the analyte. For sitagliptin, methods have demonstrated excellent linearity across ranges such as 5-500 ng/mL in human plasma. nih.gov

Precision and Accuracy: Precision measures the closeness of repeated measurements (% Relative Standard Deviation, RSD), while accuracy reflects how close the measured value is to the true value (% Recovery). Validated methods for sitagliptin consistently show high precision (RSD < 15%) and accuracy (within 85-115%). nih.govnih.gov

The table below summarizes typical validation parameters for LC-MS/MS methods used to quantify sitagliptin, where this compound would serve as the internal standard.

Table 1: Summary of Validation Parameters for Sitagliptin Quantification

Validation Parameter Typical Concentration Range Acceptance Criteria (ICH/FDA) Reported Findings Citations
Linearity (r²) 5-500 ng/mL (plasma) ≥ 0.99 > 0.999 nih.gov
Intra-day Precision (%RSD) Low, Mid, High QC levels < 15% < 7.2% nih.govnih.gov
Inter-day Precision (%RSD) Low, Mid, High QC levels < 15% < 11.7% nih.gov
Accuracy (% Recovery) Low, Mid, High QC levels 85-115% 87-105% nih.gov

| Limit of Quantification (LOQ) | N/A | Signal-to-Noise ≥ 10 | 5 ng/mL (plasma) | nih.govresearchgate.net |

Application as a Stable Isotope Internal Standard

The primary and most crucial application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis. medchemexpress.com

This compound is the ideal internal standard for isotope dilution mass spectrometry (IDMS), the gold-standard for quantitative analysis. mdpi.com In this technique, a known quantity of the D4-analog is added to the sample at the very beginning of the sample preparation process. mdpi.com Because the deuterated analog is chemically almost identical to the analyte, it behaves similarly during all subsequent steps, including extraction, derivatization, and injection into the LC-MS/MS system. scispace.comchromforum.org

Any loss of analyte during sample workup will be matched by a proportional loss of the internal standard. The mass spectrometer measures the ratio of the response of the endogenous sitagliptin to the known amount of added this compound. This ratio is used to calculate the exact concentration of sitagliptin in the original sample, effectively correcting for variations in sample recovery and matrix-induced signal suppression or enhancement. researchgate.net

The use of a deuterium-labeled internal standard like this compound offers significant advantages that enhance the robustness and reliability of an analytical method. nih.gov

Co-elution with Analyte: The D4-analog has nearly identical physicochemical properties to sitagliptin, causing it to co-elute from the HPLC column. This ensures that both compounds experience the same matrix effects and ionization conditions at the same point in time, providing the most accurate correction. cerilliant.com

Compensation for Matrix Effects: Biological matrices like plasma are complex and can suppress or enhance the ionization of an analyte, leading to inaccurate results. A co-eluting SIL-IS experiences the same effect, allowing the ratio to remain constant and yield a more accurate quantification. researchgate.netcerilliant.com

Improved Precision and Accuracy: By correcting for variability in sample preparation and instrument response, deuterium-labeled standards significantly improve the precision and accuracy of the assay compared to using structural analogs or external calibration. scispace.comresearchgate.net The use of a SIL-IS can significantly lower the variance in results. scispace.com

Stability of the Label: The deuterium atoms in this compound are placed on non-exchangeable positions of the molecule, ensuring that they are not lost or exchanged with protons from the solvent or matrix during the analytical process. acanthusresearch.com

Impurity Profiling and Reference Standard Utilization

Elucidation of Sitagliptin Degradation Products

Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial insights into the stability of a drug substance under various stress conditions. These studies intentionally degrade the drug to identify potential degradation products that could form during manufacturing, storage, or administration. The identification and characterization of these products are essential for ensuring the safety and efficacy of the final pharmaceutical product.

Several studies have investigated the degradation profile of sitagliptin under conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress. ufrgs.brnih.gov Under strong acidic conditions (e.g., 2.5 M HCl at 60°C), two primary degradation products, designated as DP1 and DP2, have been isolated and identified. ufrgs.brresearchgate.netufrgs.br The formation of these products involves the hydrolysis of the amide bond in the sitagliptin molecule. ufrgs.br One of the identified degradation products is (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. ufrgs.br

Another study identified three previously unreported impurities and degradation products:

3-(trifluoromethyl)-6,7-dihydro ufrgs.brnih.govresearchgate.nettriazolo[4,3-a]pyrazin-8(5H)-one

(2E)-1-[3-(trifluoromethyl)-5,6-dihydro ufrgs.brnih.govresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one

(3E)-1-[3-(trifluoromethyl)-5,6-dihydro ufrgs.brnih.govresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one ijpsr.com

The structural elucidation of these degradation products is typically achieved using advanced analytical techniques such as Ultra-Performance Liquid Chromatography-UV/Mass Spectrometry (UPLC-UV/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. ufrgs.brijpsr.com

Table 1: Summary of Sitagliptin Degradation Studies

Stress ConditionDegradation Products IdentifiedAnalytical Technique(s)
Acidic (2.5M HCl, 60°C)DP1 and DP2, including (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acidUPLC-UV/MS
Acidic, Alkaline, OxidativeMultiple degradation productsLC-UV, LC-MS, FT-IR
General Stress Study3-(trifluoromethyl)-6,7-dihydro ufrgs.brnih.govresearchgate.nettriazolo[4,3-a]pyrazin-8(5H)-one, (2E)-1-[3-(trifluoromethyl)-5,6-dihydro ufrgs.brnih.govresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one, (3E)-1-[3-(trifluoromethyl)-5,6-dihydro ufrgs.brnih.govresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-oneMass and NMR spectroscopy, HPLC

Role in Pharmaceutical Quality Control Research

The thorough understanding of a drug's degradation profile is a regulatory requirement and a critical aspect of pharmaceutical quality control. ufrgs.br The presence of impurities and degradation products, even in small amounts, can potentially affect the safety and efficacy of a drug. Therefore, robust analytical methods are required to detect, identify, and quantify these entities in both the active pharmaceutical ingredient (API) and the finished drug product.

Research in this area focuses on developing and validating stability-indicating analytical methods, primarily high-performance liquid chromatography (HPLC) and UPLC. nih.govijpsr.com These methods must be able to separate the active ingredient from its degradation products and any other potential impurities. The development of such methods often involves subjecting the drug to stress conditions to generate the degradation products, which are then used to challenge the specificity of the analytical method. nih.govijpsr.com

Studies have demonstrated the development of stability-indicating reverse-phase HPLC methods capable of separating sitagliptin from its degradation products. ijpsr.com These methods are validated for various parameters, including accuracy, precision, specificity, and robustness, to ensure their suitability for routine quality control testing. ijpsr.com The use of techniques like LC-MS is also crucial for the identification of degradation products formed during stability studies. nih.gov Furthermore, quality control research extends to the evaluation of generic formulations to ensure they meet the same quality standards as the innovator product, including dissolution profiles and impurity levels. researchgate.netresearchgate.net

Preparation and Characterization of Certified Reference Materials

Certified Reference Materials (CRMs) are highly characterized and pure substances that are used as standards in analytical chemistry. In the context of pharmaceutical analysis, CRMs of active ingredients, impurities, and degradation products are indispensable for the accurate quantification of these substances in pharmaceutical formulations.

The preparation of a CRM, including isotopically labeled analogs like this compound, involves several key steps: synthesis, purification, and comprehensive characterization. The purity of a reference standard is of utmost importance and is determined using a battery of analytical techniques. nih.gov

Differential Scanning Calorimetry (DSC) is a powerful technique used to determine the purity of crystalline substances based on the principle of melting point depression. nih.govresearchgate.net Studies on sitagliptin have utilized DSC to determine the purity of different crystalline forms, such as sitagliptin phosphate (B84403) monohydrate and the sitagliptin base form. nih.gov For instance, the purity of sitagliptin phosphate monohydrate was determined to be 99.16% ± 0.33. nih.gov

Other techniques used for the characterization of reference materials include:

Thermogravimetric Analysis (TGA): To assess thermal stability. nih.govresearchgate.net

X-ray Powder Diffraction (XRPD): To identify the crystalline form. nih.govresearchgate.net

Spectroscopic Techniques (FTIR, Raman): To confirm the chemical structure. nih.govresearchgate.net

Chromatographic Techniques (HPLC, UPLC): To assess purity and identify any impurities. ijpsr.comthepharmajournal.com

Isotopically labeled compounds such as this compound serve as ideal internal standards in bioanalytical methods using mass spectrometry, providing high accuracy and precision in the quantification of the parent drug in biological matrices. mdpi.com The synthesis and certification of such reference materials are critical for supporting pharmacokinetic and bioavailability studies, which are essential components of drug development and regulatory submissions. thepharmajournal.commdpi.com

V. Investigations into Metabolic Fate and Biotransformation Pathways

Utility of Deuterium (B1214612) Labeling for Tracing Metabolic Pathways

Deuterium labeling is a powerful technique in pharmaceutical research, particularly in the study of drug metabolism. nih.govresearchgate.net By replacing hydrogen atoms with their stable heavy isotope, deuterium (D), a deuterated analog of a drug, such as Sitagliptin (B1680988) Triazecine Analog-D4, is created. clearsynth.com This isotopic substitution is a subtle structural modification that can significantly aid in metabolic research without altering the fundamental pharmacological properties of the compound. nih.gov

The primary utility of deuterium labeling lies in its application in mass spectrometry (MS) based analysis. clearsynth.comaptochem.com Here's how it is beneficial:

Distinguishing Drug from Metabolites: During metabolism, a drug molecule undergoes various chemical transformations, resulting in metabolites. In an analysis using liquid chromatography-mass spectrometry (LC-MS), it can be challenging to differentiate between the parent drug and its metabolites, especially if they have similar structures. A deuterated compound will have a distinct mass-to-charge (m/z) ratio compared to its non-deuterated counterpart, making it easily distinguishable. aptochem.com

Internal Standard for Quantitative Analysis: Deuterated compounds like Sitagliptin Triazecine Analog-D4 are considered the gold standard for use as internal standards in quantitative bioanalysis. aptochem.comscioninstruments.com Since a deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. aptochem.com This allows for precise and accurate quantification of the non-labeled drug in biological samples. clearsynth.comnih.gov

Tracing Metabolic Pathways: When a deuterated drug is administered, its metabolites will retain the deuterium label, provided the labeling is at a metabolically stable position. This allows researchers to trace the fate of the drug through various biotransformation pathways and confidently identify novel metabolites. researchgate.net The known mass shift caused by the deuterium atoms simplifies the interpretation of complex mass spectra.

The use of deuterium-labeled analogs like this compound is, therefore, an invaluable tool for elucidating the complete metabolic profile of sitagliptin, enhancing the reliability of pharmacokinetic studies, and ensuring robust and accurate analytical method validation. clearsynth.comaptochem.com

In Vitro Metabolic Stability Studies of Sitagliptin Analogs

In vitro metabolic stability studies are essential for predicting a drug's metabolic clearance in the body. These studies typically involve incubating the drug with liver preparations, such as hepatocytes or liver microsomes, which contain the primary drug-metabolizing enzymes. longdom.orgmdpi.com

Research on sitagliptin has consistently shown that it undergoes limited metabolism. In a study using freshly isolated Sprague-Dawley rat hepatocytes, sitagliptin was incubated to characterize its Phase I and II metabolites. The findings indicated that sitagliptin is relatively stable metabolically. longdom.orgstrath.ac.uk Over a two-hour incubation period, only a small fraction of the parent drug was metabolized. longdom.org

The limited extent of metabolism suggests that the parent compound is the major circulating entity and is primarily eliminated unchanged. This low metabolic turnover is a significant characteristic of sitagliptin's pharmacokinetic profile.

Table 1: In Vitro Metabolic Stability of Sitagliptin in Rat Hepatocytes

ParameterResultReference
SystemFreshly isolated Sprague-Dawley rat hepatocytes longdom.org
Incubation Time2 hours longdom.org
Parent Drug Metabolized3.1% longdom.org

This high metabolic stability indicates that sitagliptin has a lower potential for metabolic drug-drug interactions and that its clearance is less dependent on hepatic enzyme activity.

Identification of Potential Metabolites and Biotransformation Mechanisms

Despite its high metabolic stability, a small portion of sitagliptin is metabolized through various biotransformation pathways. The metabolites formed are generally found in trace amounts in plasma and excreta. scioninstruments.comnih.gov The use of a deuterated analog like this compound would be instrumental in confirming the structures of these metabolites through LC-MS/MS analysis, as the deuterium tag would be retained in the metabolite structures, providing a clear marker for their identification.

Studies in humans and rats have identified several metabolites of sitagliptin, which are formed through both Phase I and Phase II metabolic reactions. longdom.orgnih.gov The primary enzyme responsible for the limited oxidative metabolism of sitagliptin is Cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP2C8. nih.govresearchgate.net

The major biotransformation pathways and the resulting metabolites identified for sitagliptin are:

Oxidative Metabolism (Phase I): This involves hydroxylation and oxidative desaturation.

Hydroxylation: A mixture of hydroxylated derivatives has been observed. nih.gov Aromatic oxidation is one of the major metabolic routes. longdom.org

Oxidative Desaturation and Cyclization: Two metabolites are formed by the oxidative desaturation of the piperazine (B1678402) ring, which is then followed by cyclization. nih.gov

Conjugation (Phase II): This involves the addition of endogenous molecules to the parent drug or its Phase I metabolites to increase water solubility and facilitate excretion.

N-Sulfation: An N-sulfate conjugate of the parent drug is a known metabolite. nih.gov

Glucuronidation: An N-carbamoyl glucuronic acid conjugate of sitagliptin and an ether glucuronide of a hydroxylated metabolite have been identified. nih.gov

Acetylation: Acetylation followed by glucuronide conjugation has been detected in trace amounts. longdom.org

In vitro studies with rat hepatocytes have successfully identified several of these metabolites, confirming the relevance of these pathways. longdom.orgstrath.ac.uk

Table 2: Potential Metabolites of Sitagliptin and Their Biotransformation Pathways

Metabolite TypeBiotransformation PathwayKey EnzymesReference
Hydroxylated derivativesAromatic oxidation, HydroxylationCYP3A4, CYP2C8 longdom.orgnih.gov
Cyclic metabolites (cis and trans isomers)Oxidative desaturation of piperazine ring followed by cyclizationCYP3A4 nih.gov
N-sulfate conjugateN-sulfation (Phase II)Sulfotransferases (SULTs) nih.gov
N-carbamoyl glucuronic acid conjugateN-carbamoyl glucuronidation (Phase II)UDP-glucuronosyltransferases (UGTs) nih.gov
Ether glucuronide of hydroxylated metaboliteHydroxylation (Phase I) followed by Glucuronidation (Phase II)CYP3A4, UGTs nih.gov
Di-ketone metaboliteOxidationNot specified longdom.org
Acetylated and glucuronidated conjugateAcetylation followed by glucuronide conjugationNot specified longdom.org

The identification of these metabolic pathways is crucial for a comprehensive understanding of sitagliptin's disposition in the body. The application of advanced analytical tools, particularly using stable isotope-labeled analogs like this compound, is fundamental to achieving this.

Vi. Structural Activity Relationship Sar Implications and Enzymatic Interaction Studies

Comparative Structural Analysis with Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Sitagliptin's structure is characterized by a trifluoromethyl-substituted triazolopiperazine moiety, a central phenyl ring with a trifluoromethyl group, and a beta-amino acid portion. The "D4" designation in Sitagliptin (B1680988) Triazecine Analog-D4 indicates the replacement of four hydrogen atoms with deuterium (B1214612). This isotopic substitution is typically employed to create a heavier version of the molecule for use as an internal standard in pharmacokinetic studies, and it does not significantly alter the molecule's biological activity or its interaction with the target enzyme.

The core structure of sitagliptin is what confers its high affinity and selectivity for DPP-4. The triazolopiperazine ring system is a key feature that distinguishes it from other classes of DPP-4 inhibitors, such as those based on saxagliptin (B632) or vildagliptin, which feature different core structures. The potency of sitagliptin is largely attributed to the interactions of its key functional groups with the active site of the DPP-4 enzyme.

A comparative analysis with other DPP-4 inhibitors highlights the importance of the specific structural motifs present in sitagliptin. For instance, the trifluoromethyl group on the phenyl ring is crucial for enhancing the compound's potency. The beta-amino group is also essential for the inhibitory activity, as it mimics the N-terminus of the natural substrates of DPP-4.

Molecular Docking and Dynamics Simulations with Target Enzymes

Molecular modeling studies have been instrumental in elucidating the binding mode of sitagliptin and its analogs within the active site of DPP-4. These simulations provide a detailed picture of the ligand-enzyme interactions at an atomic level.

Molecular docking simulations have consistently shown that sitagliptin binds to the active site of DPP-4 in a non-covalent, yet high-affinity manner. The predicted binding mode reveals several key interactions:

The primary amino group of the beta-amino acid portion forms a salt bridge with the carboxylate side chains of two glutamate (B1630785) residues (Glu205 and Glu206) in the S2 subsite of the enzyme. This interaction is considered a cornerstone of sitagliptin's binding.

The trifluoromethylphenyl group occupies the S1 subsite, a large hydrophobic pocket. The trifluoromethyl group makes favorable interactions within this pocket, contributing significantly to the binding affinity.

The triazolopiperazine moiety extends towards the S1' and S2' subsites of the enzyme, forming multiple van der Waals contacts and hydrogen bonds.

The deuteration in Sitagliptin Triazecine Analog-D4 does not alter these fundamental binding interactions, as the electronic properties of the molecule remain largely unchanged.

The term "triazecine" in the analog's name suggests a modification of the standard piperazine (B1678402) ring found in sitagliptin. A triazecine ring is a ten-membered heterocyclic ring containing three nitrogen atoms. If this modification were present, it would significantly alter the conformation and flexibility of this part of the molecule.

The piperazine ring in sitagliptin is crucial for positioning the trifluoromethyl group of the triazolo moiety correctly within the enzyme's active site. Any alteration to this ring, such as expansion to a triazecine system, would likely have a profound impact on the binding affinity. The larger and more flexible triazecine ring might struggle to adopt the optimal conformation required for tight binding, potentially leading to a decrease in inhibitory potency. The precise positioning of the nitrogen atoms within the triazecine ring would also be critical in determining the nature of the interactions with the enzyme.

In Vitro Enzyme Inhibition/Interaction Profiling

In vitro studies are essential for quantifying the inhibitory potency of a compound against its target enzyme. For DPP-4 inhibitors, this is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

While specific in vitro inhibition data for a compound named "this compound" is not available in the public domain, the data for sitagliptin itself is well-established. Sitagliptin is a potent inhibitor of DPP-4 with IC50 values typically in the low nanomolar range.

Vii. Advanced Research Perspectives and Future Directions

Mechanistic Studies of Triazecine Formation and Stability

The formation of the triazecine ring system, a core feature of the Sitagliptin (B1680988) Triazecine Analog, is a subject of significant mechanistic interest. This structure is not a typical metabolite but rather a potential degradation product formed under specific stress conditions. The proposed mechanism involves a complex series of reactions. One potential pathway begins with the initial degradation of the sitagliptin molecule, followed by an intramolecular cyclization. A key step in forming the triazole ring portion often involves the reaction of a hydrazine (B178648) derivative with a carbonyl group to form a hydrazone, which then cyclizes. google.com

The stability of this triazecine ring is a crucial area of study. Investigations into the degradation of sitagliptin have shown that the parent molecule can be susceptible to hydrolysis and oxidation under forced degradation conditions (e.g., exposure to acid, base, or oxidative agents). core.ac.ukijpsr.com The stability of the resulting triazecine analog itself is analyzed to understand its persistence and potential impact. Studies on sitagliptin's stability in various media have been conducted using methods like LC-UV and LC-MS to track the disappearance of the parent drug and the appearance of degradation products. ufrgs.brnih.govplos.org

The "D4" designation in Sitagliptin Triazecine Analog-D4 indicates that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. nih.govclearsynth.com This isotopic labeling is critical for its use as an internal standard in quantitative mass spectrometry analyses, as it is chemically identical to the non-labeled analog but has a different mass, allowing for precise quantification. pharmaffiliates.comsynzeal.com

Design of Novel Analogs Informed by Impurity Structures

Understanding the structure of impurities like the triazecine analog provides invaluable information for designing new, improved drug candidates. The process of identifying how and where a molecule like sitagliptin degrades reveals its most chemically reactive sites. nih.govnih.gov This knowledge allows medicinal chemists to rationally design novel analogs with enhanced stability.

For instance, if a particular functional group is found to be a hotspot for degradation leading to the formation of an impurity, it can be modified or replaced in a new analog. The goal is to create a molecule that retains the desired pharmacological activity at the DPP-4 enzyme but is less susceptible to the chemical transformations that produce impurities. nih.gov This structure-activity relationship (SAR) and stability-focused design process can lead to:

More Robust Drugs: Analogs with longer shelf-lives and less stringent storage requirements.

Improved Safety Profiles: By minimizing the formation of potentially reactive degradation products.

Novel Pharmacological Profiles: Subtle structural changes made to enhance stability can sometimes lead to unexpected and beneficial alterations in a drug's activity or selectivity. nih.gov

Research into the synthesis of various sitagliptin derivatives and intermediates is ongoing, aiming to develop more efficient and safer drugs for type 2 diabetes. nih.govacs.org

Application of High-Resolution Analytical Techniques in Degradation Science

The field of degradation science relies heavily on the power of high-resolution analytical techniques to identify and characterize impurities that are often present at very low levels (e.g., below 0.1%). nih.govresearchgate.net The detection and structural elucidation of complex molecules like this compound would be impossible without these advanced methods.

Key techniques employed in this area include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for impurity profiling. It separates complex mixtures and provides mass information that allows for the identification of unknown compounds. biomedres.usresearchgate.netnih.gov Studies have used LC-MS to identify sitagliptin degradation products by analyzing their molecular ion peaks and fragmentation patterns. ufrgs.br

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to conventional HPLC, making it ideal for separating structurally similar impurities from the main active pharmaceutical ingredient (API). ufrgs.brglobalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Once an impurity has been isolated, NMR is used to definitively determine its chemical structure. ijpsr.com

In this context, this compound serves as a certified reference material. lgcstandards.com Its primary application is as a stable isotope-labeled internal standard for the accurate quantification of the corresponding non-labeled triazecine impurity in sitagliptin samples using LC-MS, ensuring the quality and safety of the drug product. pharmaffiliates.comsynzeal.com

Computational Chemistry for Predictive Modeling of Reactivity and Interactions

Computational chemistry has become an indispensable tool for predicting and understanding the formation of degradation products. globalresearchonline.net Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide deep insights at the molecular level. researchgate.net

These computational approaches are applied to:

Predict Reactive Sites: By calculating the electron density and other electronic properties of the sitagliptin molecule, researchers can predict which atoms are most susceptible to chemical attack, thereby anticipating potential degradation pathways. researchgate.net

Model Formation Mechanisms: Computational models can simulate the step-by-step process of impurity formation, such as the cyclization reactions leading to the triazecine ring, helping to confirm or refute proposed mechanistic pathways.

Evaluate Impurity Interactions: Molecular docking can be used to predict whether an impurity like the triazecine analog can bind to the same biological targets as sitagliptin (e.g., the DPP-4 enzyme). nih.govnih.gov This is crucial for assessing whether an impurity might have its own unintended pharmacological or toxicological effects. globalresearchonline.net

By combining computational predictions with experimental results from high-resolution analytical techniques, scientists can build a comprehensive understanding of drug stability and degradation. nih.govnih.gov

Compound Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )
SitagliptinC₁₆H₁₅F₆N₅O407.31
Sitagliptin Triazecine AnalogC₁₆H₁₃F₆N₅O₂421.30
This compoundC₁₆H₉D₄F₆N₅O₂425.32
Sitagliptin-d4C₁₆H₁₁D₄F₆N₅O411.34
Sitagliptin Ketoamide ImpurityC₁₆H₁₂F₆N₄O₂406.28
3-(trifluoromethyl)-5,6,7,8-tetrahydro- researchgate.netbiomedres.uspharmafocusasia.comtriazolo[4,3-a]pyrazineC₆H₇F₃N₄192.14

Data sourced from PubChem and supplier catalogs. nih.govclearsynth.compharmaffiliates.comsynzeal.comscbt.comchemscene.comnih.gov

Research Findings Summary

Research AreaKey FindingsAnalytical/Computational Techniques UsedReferences
Degradation Pathway Analysis Sitagliptin degrades under stress conditions (acid, base, oxidation) to form various products, including amide hydrolysis products and complex cyclized structures.HPLC, UPLC-UV/MS, LC-MS/MS core.ac.ukijpsr.comufrgs.brscielo.br
Impurity Structure Elucidation The structures of previously unknown impurities have been isolated and characterized, providing a library of potential degradants.Mass Spectrometry, NMR Spectroscopy ijpsr.comufrgs.br
Novel Analog Design Understanding impurity structures and degradation hotspots informs the rational design of more stable and potent DPP-4 inhibitors.Structure-Activity Relationship (SAR) analysis, Synthetic Chemistry nih.govnih.govnih.gov
Predictive Modeling Computational models can predict reactive sites on the sitagliptin molecule and simulate the interaction of analogs with the DPP-4 enzyme.Density Functional Theory (DFT), Molecular Docking, Molecular Dynamics (MD) globalresearchonline.netresearchgate.netnih.govnih.gov
Quantitative Analysis Stable isotope-labeled standards (like the D4 analog) enable highly accurate quantification of impurities in drug substances and products.LC-MS/MS pharmaffiliates.comsynzeal.comnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing Sitagliptin Triazecine Analog-D4, and how does deuterium incorporation affect reaction optimization?

  • Methodological Answer: The synthesis typically involves introducing deuterium at specific positions (e.g., methyl or aromatic groups) using deuterated reagents like D₂O or CD₃I. Reaction optimization requires monitoring deuteration efficiency via NMR or mass spectrometry (MS) to ensure isotopic purity >98%. For example, deuterium labeling in the triazecine ring may alter reaction kinetics due to isotopic effects, necessitating adjustments in temperature or catalyst loading . Post-synthesis, purification via preparative HPLC with deuterated solvents ensures minimal proton contamination.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they validated?

  • Methodological Answer: High-resolution MS (HRMS) and ¹H/¹³C NMR are critical for structural confirmation, with deuterium incorporation verified via isotopic peak patterns in MS and absence of proton signals in NMR. Validation follows ICH guidelines:

  • Linearity : Calibration curves (1–100 µg/mL) with R² ≥ 0.994.
  • Limit of Detection (LOD) : ≤0.1 µg/mL via signal-to-noise ratio ≥3.
  • Precision : Intraday/interday RSD <2% for retention time and peak area .

Q. How does the structural modification in this compound influence its DPP-4 inhibition compared to the parent compound?

  • Methodological Answer: Deuterium substitution may enhance metabolic stability by reducing cytochrome P450-mediated degradation. In vitro assays (e.g., recombinant human DPP-4 enzyme inhibition) should compare IC₅₀ values between the analog and sitagliptin. Molecular docking studies can further assess binding affinity changes due to altered hydrophobic interactions from deuterated moieties .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the pharmacokinetic (PK) profile of this compound in preclinical models?

  • Methodological Answer: Use a crossover design in rodent models (n ≥ 6/group) with LC-MS/MS quantification of plasma/tissue concentrations. Key parameters:

  • AUC₀–t : Compare deuterated vs. non-deuterated forms to quantify half-life extension.
  • Tissue Distribution : Prioritize liver and kidney due to DPP-4 expression.
  • Metabolite Identification : Use HRMS to detect deuterium retention in major metabolites .

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo studies of this compound?

  • Methodological Answer: Discrepancies often arise from bioavailability or off-target effects. Strategies include:

  • Tissue-Specific DPP-4 Activity Assays : Compare enzyme inhibition in target tissues (e.g., pancreatic islets) versus plasma.
  • Mechanistic PK/PD Modeling : Integrate in vitro IC₅₀ data with in vivo PK parameters to predict efficacy gaps.
  • Transcriptomic Profiling : Identify compensatory pathways (e.g., GLP-1 upregulation) that may mask in vivo effects .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies of this compound?

  • Methodological Answer: Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. For small sample sizes (n < 10), apply Bayesian hierarchical models with informed priors from sitagliptin data. ANCOVA is suitable for adjusting baseline HbA1c or glucose levels in interventional trials .

Q. How can researchers design a robust biomarker study to evaluate the nephroprotective effects of this compound in diabetic models?

  • Methodological Answer: Measure urinary albumin-to-creatinine ratio (UACR) and kidney DPP-4 activity at baseline and post-treatment. Include a positive control (e.g., saxagliptin) and validate biomarkers via ELISA with inter-assay CV <15%. For translational relevance, correlate findings with histopathological scores (e.g., glomerular fibrosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.